Cedrene

Vue d'ensemble

Description

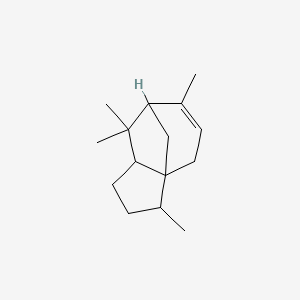

Cedrene is a sesquiterpene, a class of organic compounds that are a subcategory of terpenes. Its chemical formula is C₁₅H₂₄ , and it is found naturally in many essential oils, particularly in the essential oil of cedar, which lends it its name . This compound is a major component in cedarwood oil and is often associated with the characteristic smell of cedar trees. The molecular structure of this compound is intriguing because it has three cyclohexane rings, creating a tricyclic structure . This complex structure is responsible for its stability and the unique scent it imparts to cedarwood oil.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cedrene can be synthesized through various chemical reactions and reagents. One notable method involves the tandem radical cyclization reaction of N-aziridinylimines, which provides an efficient and stereoselective synthetic strategy to tricyclo[5.3.1.0¹,⁵] systems . Another approach involves the biogenetic-type cyclization of Nerolidol to this compound, which can be accomplished in two steps using formic acid and triflouroacetic acid .

Industrial Production Methods: this compound is primarily extracted from the essential oil of cedarwood through steam distillation. This process involves placing cedarwood chips or sawdust in a distillation apparatus and passing steam through the material. The high temperature causes the cells of the wood to rupture, releasing the essential oil, which is then condensed and collected separately from the water .

Analyse Des Réactions Chimiques

Types of Reactions: Cedrene undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the ozonolysis of α-cedrene, which leads to the formation of secondary organic aerosols .

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used to oxidize this compound to cedrenediol.

Reduction: Hydrogenation can be employed to reduce this compound, although specific conditions and reagents may vary.

Substitution: Various halogenation reactions can be performed on this compound using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Cedrenediol and other oxygenated products.

Reduction: Reduced forms of this compound, such as dihydrothis compound.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Cedrene has attracted significant interest from the scientific community due to its potential therapeutic properties. Research suggests that this compound may possess anti-inflammatory and anticancer activities . Additionally, this compound is utilized in the fragrance industry for the creation of perfumes, scented candles, soaps, and other aromatic products . Its strong scent and stability also make it useful in insecticides and pesticides as a natural repellent . Moreover, this compound is studied for its potential use in biofuel production due to its chemical structure, high stability, and renewable source .

Mécanisme D'action

The mechanism by which cedrene exerts its effects involves various molecular targets and pathways. For instance, in the context of its anti-inflammatory properties, this compound may interact with specific enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Cedrene is unique due to its tricyclic structure and the specific scent it imparts to cedarwood oil. Similar compounds include other sesquiterpenes found in essential oils, such as:

Cedrol: Another component of cedar oil with a similar scent profile.

Thujopsene: Found in various essential oils and used for its aromatic properties.

α-Cadinol: Present in several essential oils and known for its antimicrobial properties.

This compound stands out due to its stability, strong scent, and wide range of applications in various industries.

Activité Biologique

Cedrene, a sesquiterpene compound primarily derived from cedarwood oil, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its anti-inflammatory, antimicrobial, analgesic, and potential anticancer effects, supported by various studies and case analyses.

This compound exists in two isomeric forms: alpha-cedrene and beta-cedrene. Both forms are characterized by their distinctive woodsy aroma and are commonly utilized in perfumery and cosmetics. The primary sources of this compound include species of cedar trees, particularly Cedrus atlantica and Cunninghamia lanceolata.

1. Anti-inflammatory Effects

This compound has demonstrated promising anti-inflammatory properties. A study conducted on animal models indicated that this compound-containing plant oils effectively reduced inflammation associated with joint pain, suggesting its potential as a therapeutic agent for conditions like arthritis . The mechanism involves the modulation of inflammatory pathways, although further clinical studies are needed to confirm its efficacy in humans.

2. Antimicrobial Properties

Both alpha-cedrene and beta-cedrene exhibit notable antimicrobial activity against various pathogens. In vitro tests have shown their effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. A recent study highlighted that cedrol, a related compound, induces apoptosis in Poria noxius, a pathogenic fungus, through oxidative stress mechanisms . This underscores the potential of this compound as a natural antimicrobial agent.

3. Analgesic Effects

This compound has been reported to possess analgesic properties. Research involving animal models indicated that this compound could alleviate minor aches and pains effectively . While these findings are promising, more rigorous clinical trials are necessary to establish its analgesic capabilities in human subjects.

4. Anticancer Potential

Emerging evidence suggests that this compound may play a role in cancer treatment. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those targeting oral mucosa, liver, and lung tissues . The combination of this compound with cedrol has shown enhanced cytotoxic effects against tumor cells, indicating a synergistic potential that warrants further investigation.

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cytochrome P450 Enzymes : this compound has been shown to inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions .

- Oxidative Stress Induction : Cedrol's ability to induce oxidative stress leads to cellular damage in pathogens, promoting apoptosis through mitochondrial pathways .

- Receptor Interaction : this compound stimulates olfactory receptors which may influence metabolic pathways in hepatocytes, contributing to its anti-obesity effects observed in animal studies .

Propriétés

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.